![molecular formula C16H15Cl2N3O3 B5799863 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE](/img/structure/B5799863.png)
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE is a complex organic compound that features a combination of pyridine and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE typically involves the reaction of 2-aminopyridine with 2,4-dichlorophenoxybutanoic acid under specific conditions. The reaction is often catalyzed by a Lewis acid and carried out in an organic solvent such as toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the phenoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Shares the pyridine moiety but lacks the phenoxy group.
2-Aminopyrimidine derivatives: Similar in structure but with different functional groups and biological activities
Uniqueness
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE is unique due to its combination of pyridine and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-(2,4-dichlorophenoxy)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-11-6-7-14(12(18)10-11)23-9-3-5-15(22)24-21-16(19)13-4-1-2-8-20-13/h1-2,4,6-8,10H,3,5,9H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQCPIOPGWASOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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